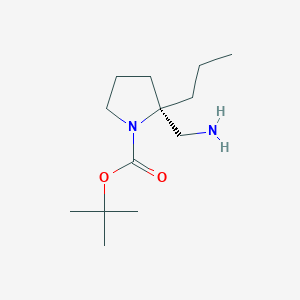
4-Azidobutyl benzoate
Vue d'ensemble
Description
4-Azidobutyl benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of an azido group attached to a butyl chain, which is esterified with benzoic acid
Mécanisme D'action
Target of Action
Benzoic acid 4-azidobutyl ester, like other benzoate compounds, primarily targets the nervous system . It acts as a local anesthetic, inhibiting nerve impulses and resulting in a loss of local sensation . This makes it useful for local surgery and treatment .
Mode of Action
The compound interacts with specific receptors on the sodium ion (Na+) channel on the nerve membrane . It inhibits the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a reduction of the membrane’s excitability without affecting the resting potential .
Biochemical Pathways
Benzoic acid 4-azidobutyl ester is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are responsible for the formation of benzoic acid and its derivatives, which are important structural elements in a large number of natural products .
Pharmacokinetics
The pharmacokinetics of benzoic acid 4-azidobutyl ester would be similar to other local anesthetics. The onset of action is related to its pKa, and its duration of action is associated with the extent of protein binding . Its potency is correlated to lipid solubility in vitro, but less so in vivo . The intrinsic vasodilator activity varies between drugs and influences potency and duration of action .
Result of Action
The primary result of the action of benzoic acid 4-azidobutyl ester is local anesthesia, or the loss of sensation in a specific area without loss of consciousness . This is achieved through its interaction with the sodium ion channels on nerve membranes, inhibiting nerve impulses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid 4-azidobutyl ester typically involves the esterification of benzoic acid with 4-azidobutanol. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of benzoic acid 4-azidobutyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azidobutyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as solvent, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and room temperature.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, and reflux conditions.
Major Products Formed:
Substitution: Formation of 4-aminobutyl benzoate.
Reduction: Formation of 4-aminobutyl benzoate.
Hydrolysis: Formation of benzoic acid and 4-azidobutanol.
Applications De Recherche Scientifique
4-Azidobutyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of azido group reactivity and its incorporation into biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to the presence of the azido group, which can be selectively modified.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Benzoic Acid 4-Aminobutyl Ester: Similar structure but with an amino group instead of an azido group.
Benzoic Acid 4-Hydroxybutyl Ester: Contains a hydroxyl group instead of an azido group.
Benzoic Acid 4-Bromobutyl Ester: Contains a bromine atom instead of an azido group.
Uniqueness: 4-Azidobutyl benzoate is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for selective modifications through click chemistry, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
4-azidobutyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-14-13-8-4-5-9-16-11(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISOTFNZYJORQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)





![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)






